molecular formula C22H15BrO5S B2833889 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate CAS No. 896043-23-5

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate

Cat. No.: B2833889
CAS No.: 896043-23-5
M. Wt: 471.32
InChI Key: JKKSSMAPRRKOOL-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a benzenesulfonate group attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate typically involves multi-step organic reactions. One common method involves the initial formation of the chromen-2-one core through a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound. The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent. The final step involves the sulfonation of the chromen-2-one derivative with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The chromen-2-one core can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonation: Benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.

Scientific Research Applications

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate involves its interaction with specific molecular targets. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the chromen-2-one core can modulate biological activity through various pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate
  • 3-(4-fluorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate
  • 3-(4-iodophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate

Uniqueness

The presence of the bromophenyl group in 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate imparts unique chemical and biological properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrO5S/c1-14-19-13-17(28-29(25,26)18-5-3-2-4-6-18)11-12-20(19)27-22(24)21(14)15-7-9-16(23)10-8-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKSSMAPRRKOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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